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Compound of Interest

Compound Name: Brepocitinib

Cat. No.: B610002

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the topical formulation of brepocitinib, a
dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), for the treatment of
atopic dermatitis (AD). It includes a summary of clinical trial data, the mechanism of action, and
detailed protocols for preclinical and clinical evaluation.

Introduction

Atopic dermatitis is a chronic, inflammatory, and pruritic skin disease with a complex
pathophysiology involving immune dysregulation.[1][2] The Janus kinase (JAK) signaling
pathway is a key therapeutic target, as it mediates the effects of numerous cytokines implicated
in AD.[1][2][3][4] Brepocitinib (formerly PF-06700841) is a small-molecule inhibitor that
potently and selectively targets TYK2 and JAK1.[5][6] This dual inhibition is thought to block the
signaling of multiple pro-inflammatory cytokines, including those involved in T-helper (Th)2,
Th17, and Th22 pathways, offering a novel approach for treating mild-to-moderate AD.[1][7] A
topical cream formulation of brepocitinib has been developed to deliver the therapeutic agent
directly to the skin, potentially minimizing systemic exposure.[1][8]

Mechanism of Action: Dual TYK2/JAK1 Inhibition

Brepocitinib's therapeutic effect stems from its inhibition of TYK2 and JAK1. These enzymes
are critical for the signaling of various cytokines that drive the inflammation and itch associated
with atopic dermatitis.[5][6][9][10]
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e JAK1 Inhibition: Targets key cytokines in Th2-mediated inflammation, such as Interleukin-4
(IL-4) and Interleukin-13 (IL-13), which are crucial in AD pathogenesis.[1][3][4]

e TYK2 Inhibition: Primarily blocks signaling from IL-12 and IL-23, which are involved in Thl
and Th17 cell differentiation.[1][7] The inhibition of these pathways may address different
inflammatory subtypes of AD.[1]

By blocking these pathways, brepocitinib reduces the downstream phosphorylation and
activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn
modulates the transcription of genes involved in inflammation and immune response.[5]

Caption: Brepocitinib inhibits JAK1 and TYK2, blocking cytokine signaling.

Summary of Clinical Data

A Phase llb, randomized, double-blind, vehicle-controlled study evaluated the efficacy and
safety of topical brepocitinib in 292 participants with mild-to-moderate atopic dermatitis over a
6-week period.[1][2][11]

The primary endpoint was the percentage change from baseline in the Eczema Area and
Severity Index (EASI) total score at week 6.[1][11]

Table 1: Primary Efficacy Endpoint at Week 6

LSM Percentage Reduction in EASI Score
Treatment Group

(90% CI)
Brepocitinib 1% Once Daily (QD) -70.1% (-82.1 to -58.0)
Vehicle Once Daily (QD) -44.4% (-57.3 t0 -31.6)
Brepocitinib 1% Twice Daily (BID) -75.0% (-83.8 t0 -66.2)
Vehicle Twice Daily (BID) -47.6% (-57.5 10 -37.7)

LSM = Least Squares Mean; Cl = Confidence Interval. Data from a Phase Ilb study.[1][11]

Both the 1% once-daily and 1% twice-daily brepocitinib groups showed a statistically
significant greater reduction in EASI total score compared to the vehicle.[1][11][12]
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A key secondary endpoint was the proportion of patients achieving an Investigator's Global
Assessment (IGA) score of O (clear) or 1 (almost clear) with at least a 2-point improvement

from baseline.

Table 2: Key Secondary Efficacy Endpoint (IGA Response) at Week 6

Treatment Group Patients Achieving IGA 0/1 (%)
Brepocitinib 0.1% QD 29.7%
Brepocitinib 0.3% QD 33.3%
Brepocitinib 1.0% QD 40.5%
Brepocitinib 3.0% QD 44.4%
Vehicle QD 10.8%
Brepocitinib 0.3% BID 33.3%
Vehicle BID 13.9%

Data from a Phase IIb study.[12]

Significant improvements in pruritus were also observed, with some patients experiencing relief
as early as two days after starting treatment.[12]

Topical brepocitinib was well-tolerated.[11] There were no serious adverse events or deaths
reported during the study.[1][11]

Table 3: Most Common Treatment-Emergent Adverse Events (TEAES)

Adverse Event Frequency
Nasopharyngitis Most frequently reported TEAE
Atopic Dermatitis (worsening) ~8% in vehicle groups

Data from a Phase llb study.[12]
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The frequency of adverse events did not show a dose-dependent trend.[1][11]

Experimental Protocols

The following sections provide representative protocols for the evaluation of a topical
TYK2/JAK1 inhibitor like brepocitinib.

This protocol describes a general method to determine the inhibitory activity of a compound
against specific kinases.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of brepocitinib for TYK2
and JAK1 kinases.

Materials:

Recombinant human TYK2 and JAK1 enzymes

o ATP and appropriate peptide substrate

¢ Brepocitinib (or test compound) stock solution

o Assay buffer (e.g., Tris-HCI, MgCI2, DTT)

o Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
o 384-well assay plates

o Plate reader capable of luminescence detection
Procedure:

» Compound Preparation: Prepare a serial dilution of brepocitinib in DMSO, typically starting
from 10 mM. Further dilute in assay buffer to the desired final concentrations.

e Assay Reaction:

o Add 2.5 pL of the diluted compound or vehicle (DMSO control) to the wells of a 384-well
plate.
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o Add 2.5 pL of a 2x kinase/substrate mixture in assay buffer.

o Initiate the reaction by adding 5 pL of a 2x ATP solution. The final reaction volume is 10
ML.

 Incubation: Incubate the plate at room temperature for 60 minutes.

 Signal Detection:

o Stop the kinase reaction and deplete the remaining ATP by adding 10 L of the ADP-Glo™
Reagent. Incubate for 40 minutes at room temperature.

o Add 20 pL of the Kinase Detection Reagent to convert ADP to ATP and induce a
luminescent signal. Incubate for 30 minutes at room temperature.

o Data Acquisition: Measure the luminescence using a plate reader.

o Data Analysis:

o Normalize the data relative to high (no enzyme) and low (vehicle) controls.

o Plot the percent inhibition versus the log of the compound concentration.

o Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter
logistic model).
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Caption: A typical preclinical workflow for a topical AD drug candidate.
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This protocol outlines the use of a calcipotriol (MC903)-induced dermatitis model in mice to
assess the efficacy of topical brepocitinib.

Objective: To evaluate the ability of topical brepocitinib to reduce skin inflammation in an AD-
like mouse model.

Materials:

BALB/c mice (6-8 weeks old)

Calcipotriol (MC903) solution in ethanol

Topical brepocitinib formulation (e.g., 1% cream) and corresponding vehicle

Digital calipers

Anesthesia (e.qg., isoflurane)

Procedure:

o Acclimation: Acclimate mice to housing conditions for at least one week.
 Induction of Dermatitis:

o Anesthetize the mice.

o Apply 20 pL of MC903 solution to the dorsal side of one ear daily for 8-12 days. The
contralateral ear receives ethanol as a control.

o Treatment Application:

o Beginning on day 4 of induction, divide mice into treatment groups (e.g., Vehicle,
Brepocitinib 1%).

o Apply a fixed amount (e.g., 20 mg) of the topical formulation to the MC903-treated ear, 1-2
hours after MC903 application, once or twice daily.

» Efficacy Measurements:
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o Ear Thickness: Measure the thickness of both ears daily using digital calipers before
MC903 application. The change in ear thickness (swelling) is the primary endpoint.

o Clinical Scoring: Score the treated ear for erythema, scaling, and erosion on a scale of O
(none) to 4 (severe).

e Terminal Procedures:

o At the end of the study (e.g., day 12), euthanize the mice.

o Collect ear tissue for histological analysis (H&E staining for epidermal thickness and
cellular infiltrate) and biomarker analysis (qPCR for inflammatory cytokines like IL-4, IL-
13).

o Data Analysis: Compare the mean ear thickness, clinical scores, and biomarker levels
between the brepocitinib-treated group and the vehicle-treated group using appropriate
statistical tests (e.g., t-test or ANOVA).

This protocol is based on the published design of the dose-ranging study for topical
brepocitinib.[1][2][11]

Objective: To assess the efficacy, safety, and dose-response of topical brepocitinib cream in
participants with mild-to-moderate atopic dermatitis.

Study Design:

o Type: Randomized, double-blind, vehicle-controlled, parallel-group, dose-ranging study.

e Duration: 6 weeks of treatment.

e Population: Adults and adolescents (=12 years) with a clinical diagnosis of AD for at least 6
months, an IGA score of 2 (mild) or 3 (moderate), and EASI score > 5, affecting 5-20% of
body surface area.

Treatment Arms: Participants are randomized into multiple arms, including:

e Brepocitinib 0.1% Cream QD
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Brepocitinib 0.3% Cream QD & BID

Brepocitinib 1.0% Cream QD & BID

Brepocitinib 3.0% Cream QD

Vehicle Cream QD & BID

Endpoints:

e Primary Endpoint: Percentage change from baseline in EASI total score at Week 6.
o Key Secondary Endpoints:

o Proportion of participants with an IGA score of O (clear) or 1 (almost clear) and a >2-point
reduction from baseline at Week 6.

o Change from baseline in Peak Pruritus Numerical Rating Scale (PP-NRS).
o Proportion of participants achieving a 75% reduction in EASI score (EASI-75).

o Safety Endpoints: Incidence and severity of treatment-emergent adverse events (TEAES),
local tolerability assessments, and clinical laboratory results.

Methodology:

e Screening (up to 4 weeks): Confirm eligibility based on inclusion/exclusion criteria. Collect
baseline demographic and disease characteristic data.

o Randomization: Eligible participants are randomized to a treatment arm.

o Treatment Period (6 weeks): Participants self-administer the assigned study drug (active or
vehicle) to all AD lesions.

o Study Visits: Conduct visits at baseline, Week 1, Week 2, Week 4, and Week 6. At each visit,
perform efficacy assessments (EASI, IGA, PP-NRS) and safety monitoring.
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+ Pharmacokinetic Sampling: Collect sparse blood samples at specified time points to assess

systemic exposure to brepocitinib.[8]

« Data Analysis: Analyze the primary endpoint using a mixed-model for repeated measures
(MMRM) on the intent-to-treat (ITT) population. Analyze secondary endpoints using
appropriate statistical methods with adjustments for multiplicity.

Study Setup

Screening Period
(Up to 4 weeks)
- Inclusion/Exclusion Criteria
- Baseline Assessments (EASI, IGA)

Treatment Phase (6 Weeks)

Brepocitinib QD
(0.1%, 0.3%, 1%, 3%)

Parallel Treadment Axms
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Caption: Flowchart of a Phase lIb clinical trial for topical brepocitinib.

© 2025 BenchChem. All rights reserved. 10/12

Tech Support


https://www.benchchem.com/product/b610002?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11024034/
https://www.benchchem.com/product/b610002?utm_src=pdf-body-img
https://www.benchchem.com/product/b610002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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